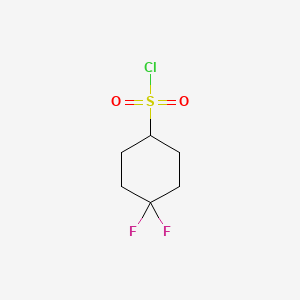

4,4-Difluorocyclohexane-1-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4-difluorocyclohexane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClF2O2S/c7-12(10,11)5-1-3-6(8,9)4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NABYUBSREFQSDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1S(=O)(=O)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697364 | |

| Record name | 4,4-Difluorocyclohexane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196154-77-4 | |

| Record name | 4,4-Difluorocyclohexane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-difluorocyclohexane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 4,4-Difluorocyclohexane-1-sulfonyl chloride

An In-depth Technical Guide to the Synthesis and Characterization of 4,4-Difluorocyclohexane-1-sulfonyl chloride

Introduction

This compound is a specialized chemical intermediate with potential applications in medicinal chemistry and materials science. The incorporation of a difluorinated cyclohexane ring can impart unique properties to a molecule, such as increased metabolic stability, altered lipophilicity, and specific conformational preferences. The sulfonyl chloride functional group is a versatile handle for the synthesis of a wide range of derivatives, including sulfonamides, which are a cornerstone of many therapeutic agents.[1]

Part 1: Proposed Synthesis of this compound

The synthesis of this compound can be logically approached in a two-step sequence starting from the commercially available 4,4-difluorocyclohexanone. The overall strategy involves the conversion of the ketone to a thiol, followed by oxidative chlorination to yield the target sulfonyl chloride.

Logical Synthesis Pathway

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4,4-Difluorocyclohexanethiol

The conversion of a ketone to a thiol is a critical step in this proposed synthesis. While several methods exist for this transformation, the direct hydrogenation of the ketone in the presence of hydrogen sulfide and a suitable catalyst is an industrially relevant and efficient approach.[2]

Rationale: This method is advantageous as it is a one-pot reaction that proceeds from a readily available starting material. The use of a metal sulfide catalyst facilitates both the reduction of the ketone and the introduction of the sulfur functionality.[2] Alternative methods, such as conversion to a tosylhydrazone followed by reduction, are often multi-step and may result in lower overall yields.

Experimental Protocol:

-

Catalyst Preparation: A supported metal sulfide catalyst (e.g., nickel sulfide on alumina) is prepared or obtained commercially.

-

Reaction Setup: A high-pressure reactor is charged with 4,4-difluorocyclohexanone, the catalyst, and a suitable solvent (e.g., a hydrocarbon solvent).

-

Reaction Conditions: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen sulfide (H₂S) and hydrogen (H₂). The reaction mixture is heated to a temperature typically in the range of 150-250°C and stirred under pressure for several hours.

-

Work-up and Purification: After cooling and venting the reactor, the catalyst is removed by filtration. The solvent is removed under reduced pressure, and the crude 4,4-difluorocyclohexanethiol is purified by vacuum distillation.

Step 2: Oxidative Chlorination of 4,4-Difluorocyclohexanethiol

The conversion of thiols to sulfonyl chlorides is a well-established transformation with a variety of available reagents.[3][4] A particularly efficient and mild method involves the use of hydrogen peroxide in the presence of a Lewis acid catalyst, such as zirconium tetrachloride (ZrCl₄).[5]

Rationale: This method offers several advantages, including very short reaction times, high yields, and mild reaction conditions (room temperature).[5] It avoids the use of harsh or toxic reagents like gaseous chlorine. The combination of H₂O₂ and ZrCl₄ has been shown to be highly effective for the direct oxidative chlorination of a wide range of thiols.[5]

Experimental Protocol:

-

Reaction Setup: To a solution of 4,4-difluorocyclohexanethiol (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask is added zirconium tetrachloride (1.0 mmol).

-

Reagent Addition: 30% Hydrogen peroxide (3.0 mmol) is added dropwise to the stirred solution at room temperature. The reaction is typically very fast, often completing within minutes.[5]

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound can be purified by flash column chromatography on silica gel.

Part 2: Characterization of this compound

A multi-faceted analytical approach is essential for the unambiguous confirmation of the structure and purity of the synthesized this compound. Spectroscopic and spectrometric methods are the primary tools for this purpose.[6]

Characterization Workflow

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. Cyclohexanethiol - Wikipedia [en.wikipedia.org]

- 3. CN103351315A - General preparation method of sulfonyl chloride - Google Patents [patents.google.com]

- 4. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4,4-Difluorocyclohexane-1-sulfonyl chloride: A Key Building Block for Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated motifs and sulfonyl groups has become a cornerstone of rational drug design. The sulfonyl group, a versatile functional handle, is a bioisostere for several key chemical groups and can significantly enhance a molecule's metabolic stability and pharmacokinetic profile.[1] Concurrently, the introduction of fluorine atoms can modulate properties such as lipophilicity, pKa, and binding affinity, often leading to improved drug efficacy and safety. 4,4-Difluorocyclohexane-1-sulfonyl chloride emerges at the intersection of these powerful design strategies, offering a pre-functionalized, conformationally restricted scaffold for the synthesis of novel therapeutic agents.

This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers and drug development professionals. We will delve into the causality behind its utility and provide actionable insights for its application in the laboratory.

Core Physicochemical & Structural Properties

This compound is a specialized chemical building block valued for its unique combination of a reactive sulfonyl chloride group and a metabolically robust difluorinated aliphatic ring.[2][3] The gem-difluoro substitution on the cyclohexane ring is particularly noteworthy; it acts as a non-hydrolyzable bioisostere of a carbonyl group, locking the ring in a preferred conformation and increasing its metabolic stability by blocking potential sites of oxidation.[1]

| Property | Value | Source(s) |

| CAS Number | 1196154-77-4 | [2][4] |

| Molecular Formula | C₆H₉ClF₂O₂S | [2][3] |

| Molecular Weight | 218.65 g/mol | [2][3] |

| Synonyms | 4,4-Difluoro-cyclohexanesulfonyl chloride | [2] |

| MDL Number | MFCD10000567 | [2] |

| Appearance | Colorless Liquid (typical) | [5] |

| Purity | Typically ≥95-98% from commercial suppliers | [2][3] |

Synthesis & Manufacturing Insights

While specific, proprietary manufacturing processes for this compound are not publicly detailed, its synthesis can be achieved through established and reliable chemical transformations. A common and logical pathway involves the oxidative chlorosulfonation of a suitable precursor, such as an S-alkyl isothiourea salt derived from the corresponding halo-difluorocyclohexane.[6] This method is favored for its operational simplicity, use of readily available reagents, and high yields.[6]

The choice of this multi-step pathway is deliberate. Starting from a commercially available difluorinated cyclohexane derivative ensures the critical fluorine atoms are in place. The conversion to a thiol or a related derivative provides the necessary sulfur atom, which is then subjected to oxidative chlorination to generate the highly reactive sulfonyl chloride functional group.

Generalized Synthesis Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 1196154-77-4 | this compound - Synblock [synblock.com]

- 3. molcore.com [molcore.com]

- 4. This compound | 1196154-77-4 [chemicalbook.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

A Technical Guide to the Spectroscopic Characterization of 4,4-Difluorocyclohexane-1-sulfonyl Chloride

Introduction: The Structural Significance of a Fluorinated Building Block

4,4-Difluorocyclohexane-1-sulfonyl chloride is a compelling structural motif in modern medicinal chemistry and materials science. The incorporation of a gem-difluoro group onto the cyclohexane ring imparts unique conformational and electronic properties, including metabolic stability and altered lipophilicity, which are highly sought after in drug design. The sulfonyl chloride functional group serves as a versatile reactive handle for the synthesis of sulfonamides, sulfonate esters, and other key derivatives.

Accurate and unambiguous structural confirmation of this building block is paramount to ensure the integrity of downstream applications. While specific experimental spectra for this compound are not widely published in public-access databases, this guide provides a comprehensive framework for its characterization. By leveraging established principles of spectroscopic analysis and data from closely related structural analogs, we will delineate the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) signatures of this compound. This document serves as both a predictive data sheet and a practical guide to acquiring and interpreting the necessary analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound, providing detailed information about the proton (¹H), carbon (¹³C), and fluorine (¹⁹F) environments.

Causality in Experimental Design: The 'Why' Behind the Protocol

The reactivity of the sulfonyl chloride group dictates the choice of experimental conditions. It is susceptible to hydrolysis and reaction with nucleophilic solvents. Therefore, the selection of an inert, aprotic deuterated solvent is critical for sample integrity. Chloroform-d (CDCl₃) is an excellent first choice due to its chemical inertness and ability to dissolve a wide range of organic compounds.

The presence of fluorine necessitates ¹⁹F NMR analysis and requires careful interpretation of ¹H and ¹³C spectra due to heteronuclear coupling (J-coupling) between fluorine and nearby carbon and proton nuclei. This coupling provides invaluable structural information, confirming the proximity of atoms through bonds.

Experimental Protocol: Acquiring High-Fidelity NMR Data

-

Sample Preparation :

-

Accurately weigh 10-15 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

If quantitative analysis is required, add a precisely weighed amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene).

-

Cap the tube and gently agitate to ensure complete dissolution.

-

-

Instrument Parameters (500 MHz Spectrometer) :

-

¹H NMR :

-

Pulse Program: Standard single-pulse (e.g., 'zg30').

-

Acquisition Temperature: 298 K.

-

Spectral Width: ~12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

-

¹³C{¹H} NMR :

-

Pulse Program: Proton-decoupled single-pulse with NOE (e.g., 'zgpg30').

-

Spectral Width: ~220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

-

¹⁹F NMR :

-

Pulse Program: Standard single-pulse, proton-decoupled if desired.

-

Reference: Set external reference to CFCl₃ at 0.0 ppm.

-

Spectral Width: ~200 ppm.

-

-

Predicted NMR Data & Interpretation

The structure of this compound features three distinct proton environments and four carbon environments, heavily influenced by the electron-withdrawing sulfonyl chloride group and the two fluorine atoms.

Table 1: Predicted ¹H and ¹³C NMR Data (500 MHz, CDCl₃)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Shift (ppm) | Expected C-F Coupling (J_CF) |

| C1 | ~3.8 - 4.2 | tt (triplet of triplets) | ~65 - 70 | Weak (~2-5 Hz) |

| C2, C6 | ~2.2 - 2.5 (axial) & ~2.6 - 2.9 (eq) | m | ~30 - 35 | Triplet (~20-25 Hz) |

| C3, C5 | ~1.9 - 2.2 | m | ~25 - 30 | Triplet (~5-10 Hz) |

| C4 | - | - | ~120 - 125 | Triplet (~240-250 Hz) |

Interpretation Insights:

-

¹H NMR : The proton at C1 (methine proton) is the most deshielded due to the direct attachment of the strongly electron-withdrawing SO₂Cl group. It is expected to appear as a triplet of triplets due to coupling with the four adjacent protons on C2 and C6. The protons on C2/C6 and C3/C5 will appear as complex multiplets due to axial-axial, axial-equatorial, and geminal couplings, further complicated by coupling to the fluorine atoms.

-

¹³C NMR : The C1 carbon will be significantly downfield. The most characteristic signal is that of C4, which will appear as a triplet due to the large one-bond coupling (¹J_CF) to the two fluorine atoms. C2 and C3 will also appear as triplets due to two-bond (²J_CF) and three-bond (³J_CF) coupling, respectively, with the coupling constant decreasing with distance.[1]

-

¹⁹F NMR : A single signal is expected for the two equivalent fluorine atoms. This signal will likely be a complex multiplet due to coupling with the protons on C3 and C5, and potentially longer-range coupling to protons on C2 and C6.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of the critical sulfonyl chloride and C-F functional groups.

Causality in Experimental Design

Attenuated Total Reflectance (ATR) is the preferred method for this compound. It requires minimal sample preparation and avoids the use of solvents, which could react with the sulfonyl chloride. The neat sample is simply placed on the ATR crystal for analysis.

Experimental Protocol: ATR-IR

-

Instrument Setup :

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR stage.

-

-

Sample Analysis :

-

Place a small amount (1-2 drops of liquid or a few mg of solid) of this compound directly onto the center of the ATR crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

-

Predicted IR Data & Interpretation

The IR spectrum will be dominated by strong absorptions from the S=O and C-F bonds.

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| ~2950-2850 | C-H stretching | Medium | Aliphatic C-H stretches from the cyclohexane ring. |

| ~1375-1395 | S=O asymmetric stretching | Strong | A highly characteristic and intense band for sulfonyl chlorides.[1] |

| ~1170-1190 | S=O symmetric stretching | Strong | The second highly characteristic band for sulfonyl chlorides.[1] |

| ~1050-1250 | C-F stretching | Strong | Intense bands confirming the presence of fluorine. May overlap with other signals. |

| ~560-600 | S-Cl stretching | Medium-Strong | Confirms the sulfonyl chloride moiety. |

Interpretation Insights:

The unequivocal identification of two very strong bands in the regions of 1380 cm⁻¹ and 1180 cm⁻¹ is the primary diagnostic for the sulfonyl group.[1] The presence of additional strong absorption in the 1050-1250 cm⁻¹ range confirms the C-F bonds. The combination of these signals, along with the expected aliphatic C-H stretches, provides a confident confirmation of the compound's main functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through analysis of its fragmentation pattern.

Causality in Experimental Design

Electron Ionization (EI) is a suitable technique for this relatively small and volatile molecule. It will provide a clear molecular ion peak and a rich, reproducible fragmentation pattern that is useful for structural confirmation. Gas Chromatography (GC) is an ideal inlet system to ensure a pure sample enters the ion source.

Experimental Protocol: GC-MS with Electron Ionization

-

Sample Preparation :

-

Prepare a dilute solution (~100 ppm) of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

-

GC Parameters :

-

Inlet Temperature: 250 °C.

-

Column: Standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at 50 °C, hold for 1 min, then ramp at 15 °C/min to 280 °C.

-

-

MS Parameters (EI Source) :

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Predicted MS Data & Interpretation

The molecular weight of this compound (C₆H₉ClF₂O₂S) is 218.65 g/mol . The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio).

Table 3: Predicted Key Mass Fragments and Their Structures

| m/z (for ³⁵Cl) | Predicted Fragment | Notes |

| 218 / 220 | [M]⁺˙ | Molecular ion. The M+2 peak at m/z 220 will have ~1/3 the intensity of the M peak at m/z 218. |

| 183 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 154 | [M - SO₂]⁺˙ | Loss of sulfur dioxide. |

| 119 | [M - SO₂Cl]⁺ | Loss of the sulfonyl chloride group, resulting in the 4,4-difluorocyclohexyl cation. This is expected to be a significant peak. |

| 99 / 101 | [SO₂Cl]⁺ | The sulfonyl chloride fragment itself. |

| 83 | [C₆H₁₁]⁺ | Loss of both fluorine atoms from the cyclohexyl fragment. |

Interpretation Workflow:

The first step in interpretation is to identify the molecular ion peak and confirm its isotopic pattern matches that of a monochlorinated compound. The subsequent loss of key neutral fragments like Cl (35 u), SO₂ (64 u), and the entire SO₂Cl group (99 u) are strong indicators of the proposed structure. The fragment at m/z 119, corresponding to the fluorinated cyclohexane ring, would be a key piece of evidence.

Conclusion: A Triad of Evidence for Structural Verification

The structural verification of this compound relies on a synergistic approach, integrating data from NMR, IR, and MS. While experimental data is not publicly cataloged, a robust characterization can be achieved by following the protocols outlined herein.

-

NMR will provide the definitive carbon-hydrogen framework and confirm the precise location of the fluorine and sulfonyl chloride groups through chemical shifts and distinct coupling patterns.

-

IR will offer rapid and unambiguous confirmation of the essential S=O, S-Cl, and C-F functional groups via their strong, characteristic absorptions.

-

MS will verify the molecular weight and elemental composition (specifically the presence of chlorine) and corroborate the structure through predictable fragmentation pathways.

By applying these well-established analytical techniques and interpretive principles, researchers and drug development professionals can confidently verify the structure and purity of this valuable synthetic intermediate, ensuring the success of their scientific endeavors.

References

- Synblock. (n.d.). CAS 1196154-77-4 | this compound.

- ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound.

Sources

Commercial suppliers of 4,4-Difluorocyclohexane-1-sulfonyl chloride

An In-Depth Technical Guide to 4,4-Difluorocyclohexane-1-sulfonyl chloride for Advanced Drug Discovery

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of this compound, a valuable building block in modern pharmaceutical research. We will delve into its commercial availability, core chemical properties, synthetic utility, and best practices for its application, handling, and storage.

Introduction: The Strategic Value of Fluorinated Scaffolds

This compound (CAS No. 1196154-77-4) is a bifunctional reagent of significant interest in medicinal chemistry.[1] Its structure uniquely combines two key features that are highly sought after in the design of novel therapeutics: the 4,4-difluorocyclohexane ring and the reactive sulfonyl chloride handle.

-

The Difluorocyclohexane Moiety: The introduction of geminal fluorine atoms onto the cyclohexane ring imparts profound effects on the molecule's physicochemical properties. This substitution can enhance metabolic stability by blocking potential sites of oxidation, modulate lipophilicity to improve cell permeability, and influence the conformational preferences of the ring, thereby affecting binding affinity to biological targets.[2] The difluoromethylene group is often used as a bioisostere for a carbonyl or ether linkage, offering a stable alternative with altered electronic properties.

-

The Sulfonyl Chloride Functional Group: As a highly reactive electrophile, the sulfonyl chloride group is a cornerstone for the synthesis of sulfonamides. The sulfonamide functional group is a privileged scaffold present in a wide array of marketed drugs, including antibiotics, diuretics, and anticancer agents.[3] It acts as a potent hydrogen bond acceptor and can engage in crucial interactions with protein targets.[3]

The combination of these two motifs in a single building block allows for the direct incorporation of a metabolically robust, conformationally defined, and fluorinated aliphatic ring system into potential drug candidates.

Commercial Availability and Procurement

A critical first step for any research program is securing a reliable source of starting materials. This compound is available from several specialized chemical suppliers. When selecting a supplier, researchers should consider not only the cost but also the purity, available quantities, lead times, and the quality of supporting documentation, such as Certificates of Analysis (CoA) and spectroscopic data.

| Supplier | Product/Catalog Number | Purity | Notes |

| Synblock | AB55855 | ≥ 98% | Provides MSDS, NMR, HPLC, and LC-MS documentation.[1] |

| MolCore | MC721096 | ≥ 95% | Specifies storage at 2-8°C.[4] |

| Enamine | EN300-267786 | --- | Listed as a difluorocyclopropane building block.[5] |

| Chemenu Inc. | --- | --- | Listed as a supplier on chemical marketplaces.[6] |

Note: Availability and specifications are subject to change. It is imperative to contact the suppliers directly for the most current information and to request a CoA for batch-specific purity data.

Synthesis and Chemical Reactivity

While this guide focuses on the use of commercially supplied material, understanding its synthesis provides valuable context. Sulfonyl chlorides are typically prepared via oxidative chlorination of sulfur-containing precursors like thiols, disulfides, or isothiourea salts.[7][8] A plausible general route is outlined below.

Caption: A generalized workflow for the synthesis of the target sulfonyl chloride.

The core reactivity of this compound is centered on the electrophilic sulfur atom. It readily reacts with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide bonds. This reaction is the primary application of this building block in drug discovery workflows.

Caption: General reaction scheme for sulfonamide formation.

Experimental Protocol: Synthesis of a Model Sulfonamide

To demonstrate the utility of this reagent, the following protocol details the synthesis of N-benzyl-4,4-difluorocyclohexane-1-sulfonamide. This procedure serves as a reliable template that can be adapted for a wide range of amine nucleophiles.

Objective: To synthesize a model sulfonamide via the reaction of this compound with benzylamine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

Triethylamine (Et₃N) or Pyridine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

-

Rationale: Anhydrous conditions are crucial as sulfonyl chlorides can hydrolyze in the presence of water. The inert atmosphere prevents side reactions with atmospheric moisture. Cooling the reaction controls the initial exotherm.

-

-

Addition of Reagents: To the stirred solution, add triethylamine (1.5 eq) followed by the dropwise addition of benzylamine (1.05 eq).

-

Rationale: Triethylamine is a non-nucleophilic base that acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction. A slight excess of the amine can help drive the reaction to completion.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Aqueous Workup:

-

Dilute the reaction mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ solution (to remove residual acid), and finally with brine (to reduce the solubility of organic material in the aqueous phase).

-

Rationale: This series of washes systematically removes unreacted reagents and byproducts, leading to a cleaner crude product.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-benzyl-4,4-difluorocyclohexane-1-sulfonamide.

Caption: Step-by-step experimental workflow for model sulfonamide synthesis.

Safety, Handling, and Storage

As a reactive sulfonyl chloride, this compound must be handled with appropriate care in a well-ventilated fume hood.

-

Hazards: Sulfonyl chlorides are corrosive and cause severe skin burns and eye damage.[9][10] They react with water, including moisture in the air, to release corrosive hydrogen chloride (HCl) gas.[11][12]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[9][12]

-

Handling: Use only in a chemical fume hood. Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Handle under an inert atmosphere (nitrogen or argon) to prevent hydrolysis.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Recommended storage is often refrigerated (2-8°C) and under an inert atmosphere to maintain long-term stability.[4] Keep away from water and incompatible materials such as strong bases and alcohols.[11]

Conclusion

This compound is a powerful and versatile building block for modern drug discovery. Its commercial availability allows for the efficient incorporation of a fluorinated, conformationally restricted aliphatic scaffold that can enhance the metabolic stability and pharmacokinetic profile of lead compounds. By understanding its reactivity and adhering to proper handling protocols, researchers can effectively leverage this reagent to construct novel sulfonamide-containing molecules with significant therapeutic potential.

References

-

ResearchGate. Application of Sulfonyl in Drug Design | Request PDF. [Link]

-

National Center for Biotechnology Information. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC. [Link]

- Google Patents.

-

Columbia University. Synthesis of sulfonyl chloride substrate precursors. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Sulfuryl chloride. [Link]

-

MDPI. Identification of a Difluorinated Alkoxy Sulfonyl Chloride as a Novel Antitumor Agent for Hepatocellular Carcinoma through Activating Fumarate Hydratase Activity. [Link]

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]

-

PubChem. 2,4-Difluorobenzenesulfonyl Chloride | C6H3ClF2O2S | CID 2734273. [Link]

-

Chemspace. 4,4-dimethylcyclohexane-1-sulfonyl chloride - C8H15ClO2S | CSSB00000691825. [Link]

-

Quick Company. "A Process For Preparation Of Difluoromethane Sulphonyl Chloride". [Link]

Sources

- 1. CAS 1196154-77-4 | this compound - Synblock [synblock.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. molcore.com [molcore.com]

- 5. enamine.net [enamine.net]

- 6. 4,4-dimethylcyclohexane-1-sulfonyl chloride - C8H15ClO2S | CSSB00000691825 [chem-space.com]

- 7. CN103351315A - General preparation method of sulfonyl chloride - Google Patents [patents.google.com]

- 8. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Introduction to Fluorinated Building Blocks in Drug Design: From Strategic Rationale to Synthetic Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract The strategic incorporation of fluorine into small-molecule drug candidates has become a cornerstone of modern medicinal chemistry, with fluorinated compounds consistently representing a significant portion of newly approved pharmaceuticals.[1][2] This guide provides a comprehensive overview of the rationale, application, and synthesis of fluorinated building blocks in drug design. We will explore the unique physicochemical properties of fluorine that enable medicinal chemists to meticulously modulate drug-like properties, including metabolic stability, lipophilicity, binding affinity, and pKa.[3][4] Through an examination of key fluorinated motifs, synthetic strategies, and illustrative case studies of successful FDA-approved drugs, this document serves as a technical resource for scientists seeking to harness the power of fluorine to overcome challenges in drug discovery and development.

The Foundational Rationale: Why Fluorine is a Transformative Element in Drug Design

The ubiquity of fluorine in pharmaceuticals is not coincidental; it stems from a unique combination of atomic and bonding properties that distinguish it from hydrogen and other halogens.[5][6] While it is a bioisostere of hydrogen in terms of size, its electronic properties are profoundly different, allowing it to act as a "magic bullet" for fine-tuning molecular characteristics without introducing significant steric bulk.[3][7]

Core Physicochemical Properties:

-

Size and Steric Profile: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This similarity allows for the substitution of H with F, often with minimal steric perturbation at the target binding site.[3]

-

Extreme Electronegativity: As the most electronegative element (Pauling scale: 3.98), fluorine exerts a powerful inductive electron-withdrawing effect.[5] This dramatically alters the local electronic environment, influencing the acidity and basicity of nearby functional groups.[8]

-

Carbon-Fluorine Bond Strength: The C-F bond is one of the strongest covalent bonds in organic chemistry (bond dissociation energy ~109 kcal/mol).[9] This exceptional stability makes it highly resistant to metabolic cleavage, a property central to its use in drug design.[9][10]

| Property | Hydrogen (H) | Fluorine (F) |

| Van der Waals Radius | ~1.20 Å | ~1.47 Å |

| Electronegativity (Pauling) | 2.20 | 3.98 |

| C-X Bond Energy (sp³ C) | ~99 kcal/mol | ~109 kcal/mol |

| Table 1: Comparison of key physicochemical properties of Hydrogen and Fluorine. |

Strategic Modulation of Drug Properties Through Fluorination

The introduction of fluorine is a deliberate strategy to optimize a molecule's pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) and pharmacodynamic (target interaction) profiles.

Enhancing Pharmacokinetic Properties

The journey of a drug through the body can be significantly improved by strategic fluorination.

-

Metabolic Stability: One of the most common applications of fluorine is to block metabolic "soft spots."[9] Many drugs are metabolized by cytochrome P450 (CYP) enzymes, which often involves the oxidation of a C-H bond. Replacing a metabolically labile hydrogen with fluorine effectively shields that position from enzymatic attack, prolonging the drug's half-life and increasing its bioavailability.[10][11] For example, placing fluorine on an aromatic ring can prevent hydroxylation.[10]

-

Lipophilicity and Permeability: Lipophilicity (measured as LogP or LogD) is critical for a drug's ability to cross cell membranes.[12] The effect of fluorine on lipophilicity is context-dependent:

-

Fluoroalkyl groups (e.g., -CF3, -CHF2): Generally increase lipophilicity, which can enhance membrane permeability and penetration into tissues like the brain.[13]

-

Single fluorine atoms on aromatic rings: Also tend to increase lipophilicity.[14]

-

Fluorination adjacent to polar groups: Can sometimes decrease lipophilicity due to strong inductive effects altering the polarity of the entire molecule.[12] Judicious tuning of lipophilicity allows chemists to strike a balance between membrane permeability and aqueous solubility.[13][15]

-

Optimizing Pharmacodynamic Interactions

Fluorine's electronic influence can profoundly impact how a drug interacts with its biological target.

-

pKa Modulation: The powerful electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[3][11] For instance, adding fluorine near a basic amine will decrease its basicity. This can be advantageous for several reasons:

-

Reducing the positive charge at physiological pH can improve cell membrane permeability.[3]

-

Fine-tuning the ionization state can optimize the binding interaction with the target protein. A delicate balance is often required, as reducing basicity can sometimes decrease potency if a charged interaction is necessary for binding.[11]

-

-

Binding Affinity and Conformation: The polarized C-F bond can participate in favorable electrostatic and dipolar interactions within a protein's binding pocket, enhancing affinity.[5][7] Furthermore, electrostatic repulsion or attraction between a C-F bond and other polar groups in the molecule can lock it into a specific, more biologically active conformation (the "gauche effect").[5][10] This conformational control can improve both potency and selectivity.

A Practical Guide to Fluorinated Building Blocks & Synthesis

While late-stage fluorination is a powerful technique, the use of pre-synthesized fluorinated building blocks remains a dominant and practical approach in drug discovery.[1][16] These building blocks provide access to a wide array of chemical diversity.

Common Fluorinated Motifs in Drug Discovery

-

Single Fluorine (Ar-F, R-F): Used for subtle electronic modulation and metabolic blocking.

-

Trifluoromethyl (-CF3): A strongly electron-withdrawing and lipophilic group, often used to improve metabolic stability and binding affinity.[3]

-

Difluoromethyl (-CHF2): Less lipophilic than -CF3 and can act as a bioisostere for a hydroxyl group or as a hydrogen bond donor.[17]

-

Trifluoromethoxy (-OCF3): A highly lipophilic and metabolically stable alternative to a methoxy group.

-

Pentafluorosulfanyl (-SF5): A more recent introduction, this group is exceptionally stable and lipophilic, often referred to as a "super-trifluoromethyl."[1]

Synthetic Strategies for Building Block Incorporation

The synthesis of fluorinated compounds has historically been challenging, but modern methods have made it more accessible.[18] Nucleophilic fluorination is a common strategy for creating C-F bonds.

Experimental Protocol Example: Nucleophilic Deoxyfluorination

This protocol describes a general method for the conversion of a secondary alcohol to a secondary alkyl fluoride using (Diethylamino)sulfur trifluoride (DAST), a common nucleophilic fluorinating agent.[16]

Objective: To replace a hydroxyl group with a fluorine atom to block a potential site of metabolism.

Materials:

-

Substrate (secondary alcohol, 1.0 eq)

-

(Diethylamino)sulfur trifluoride (DAST, 1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe, separatory funnel

Procedure:

-

Preparation: Under a nitrogen atmosphere, dissolve the secondary alcohol substrate (1.0 eq) in anhydrous DCM in a clean, dry round-bottom flask.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This is critical to control the reaction rate and minimize side products.

-

Reagent Addition: Slowly add DAST (1.2 eq) to the stirred solution via syringe over 10-15 minutes. Causality Note: Slow addition prevents a rapid, uncontrolled reaction and potential decomposition of the reagent.

-

Reaction: Allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 3-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quenching: Carefully and slowly quench the reaction by pouring the mixture into a stirred, ice-cold saturated solution of NaHCO3. Safety Note: Quenching is exothermic and releases gas; perform slowly in a well-ventilated fume hood.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO4.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product via column chromatography to yield the desired alkyl fluoride.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and mass spectrometry.

Case Studies: FDA-Approved Fluorinated Drugs

The theoretical benefits of fluorination are validated by the vast number of successful drugs on the market.[19][20]

| Drug Name | Therapeutic Area | Fluorinated Motif | Key Benefit of Fluorination |

| Atorvastatin (Lipitor) | Cardiovascular | 4-Fluorophenyl | Increases lipophilicity and binding affinity to HMG-CoA reductase.[10] |

| Fluoxetine (Prozac) | Antidepressant | Trifluoromethyl (-CF3) on a phenyl ring | The strongly electron-withdrawing -CF3 group is critical for selective serotonin reuptake inhibition and enhances metabolic stability and CNS penetration.[10][13] |

| Sitagliptin (Januvia) | Anti-diabetic | Trifluoromethyl & 2,4,5-Trifluorophenyl | Enhances potency and metabolic stability, blocking oxidative metabolism and prolonging the drug's action. |

| Ciprofloxacin | Antibiotic | 6-Fluoroquinolone | The C-6 fluorine atom enhances DNA gyrase binding affinity and improves cell penetration, broadening the antibacterial spectrum.[3][13] |

| 5-Fluorouracil | Anticancer | 5-Fluoro on a pyrimidine ring | Acts as an antimetabolite, where the fluorine atom blocks the methylation of uracil to thymine, thereby inhibiting DNA synthesis in cancer cells.[21] |

| Table 2: Selected examples of successful FDA-approved drugs highlighting the strategic role of fluorine. |

Emerging Frontiers and Potential Pitfalls

While fluorine is an invaluable tool, its use requires careful consideration.

-

Emerging Applications: The use of the isotope ¹⁸F has become essential for Positron Emission Tomography (PET) imaging, a non-invasive diagnostic technique used in oncology and neurology.[3][14] The short half-life of ¹⁸F allows for safe in-vivo imaging of biological processes.[14]

-

The "Dark Side" of Fluorine: Although the C-F bond is very strong, it is not invincible.[9] In certain electronic environments (e.g., adjacent to a heteroatom or in a strained ring), the C-F bond can be susceptible to metabolic cleavage, releasing fluoride ions. This can lead to potential toxicity, such as skeletal fluorosis, as has been observed with long-term use of the antifungal voriconazole.[9] Therefore, medicinal chemists must carefully consider the electronic and steric environment of any introduced fluorine atom to ensure its stability.[9]

Conclusion

The strategic incorporation of fluorinated building blocks is a mature and highly effective approach in modern drug design. By leveraging the unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—medicinal chemists can intelligently address a wide range of challenges, from poor metabolic stability to suboptimal binding affinity.[3][7] A thorough understanding of how different fluorinated motifs impact a molecule's physicochemical and biological profile is essential for rational drug design. As synthetic methodologies continue to advance, the strategic use of fluorine will undoubtedly continue to play a pivotal role in the development of the next generation of therapeutics.

References

- The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2016.1216972]

- Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 981-986. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.9b00229]

- Yadav, M. K., Singh, S. K., Singh, R., Singh, P., & Singh, R. P. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Molecular Diversity, 27(2), 771-794. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10095813/]

- Gupta, O. (2019). Role of Fluorine in Drug Design and Drug Action. ResearchGate. [URL: https://www.researchgate.net/publication/337194883_Role_of_Fluorine_in_Drug_Design_and_Drug_Action]

- Bas, D. C., Rogers, D. M., & Zito, P. M. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 26(20), 6149. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538729/]

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Molecules. [URL: https://www.mdpi.com/1420-3049/28/11/4553]

- Begum, J., & Shafi, S. (2023). Fluorine in drug discovery: Role, design and case studies. World Journal of Advanced Research and Reviews, 20(2), 1146-1156. [URL: https://wjarr.com/sites/default/files/WJARR-2023-2391.pdf]

- Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2024). AiFChem. [URL: https://www.aifchem.com/blog/fluorine-in-pharmaceuticals-key-properties-drug-development/]

- Mahrous, M. (2014). Review: Fluorine in Medicinal Chemistry. ResearchGate. [URL: https://www.researchgate.net/publication/281896792_Review_Fluorine_in_Medicinal_Chemistry]

- The Many Roles for Fluorine in Medicinal Chemistry. (2007). ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/jm070406e]

- Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery, 1-4. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11290358/]

- Meanwell, N. A. (2018). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. [URL: https://www.researchgate.net/publication/325272652_Fluorine_in_Drug_Design_A_Case_Study_with_Fluoroanisoles]

- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2024). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10904128/]

- Pal, S., & Kumar, G. (2024). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 22(1), 25-56. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d3ob01625h]

- Case studies of fluorine in drug discovery. (2021). ResearchGate. [URL: https://www.researchgate.net/publication/354746460_Case_studies_of_fluorine_in_drug_discovery]

- Begum, J., & Shafi, S. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). ChemistrySelect, 8(19), e202300762. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/slct.202300762]

- Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2024.2384976]

- Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. [URL: https://pubmed.ncbi.nlm.nih.gov/25727703/]

- Banks, R. E., Smart, B. E., & Tatlow, J. C. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [URL: https://www.researchgate.net/publication/12134446_Metabolism_of_fluorine-containing_drugs_Annu_Rev_Pharmacol_Toxicol]

- Fluorinated Building Blocks: A Comprehensive Overview. (2024). YouTube. [URL: https://www.youtube.

- Key developments in fluorinated heterocycles. (2024). Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2024.2360565]

- Szabó, D., Szűcs, T., Râcz, D., & Rábai, J. (2020). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry, 16, 2568-2576. [URL: https://www.beilstein-journals.org/bjoc/articles/16/242]

- fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. (n.d.). [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-1704-3694]

- Zhou, Y., Wang, Y., Liu, J., & Gu, Z. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 112(6), 3558-3604. [URL: https://pubs.acs.org/doi/10.1021/cr200330x]

- Fluoride exposure and metabolic alterations: a scoping review of metabolomic studies. (2024). [URL: https://link.springer.com/article/10.1007/s11356-024-35805-z]

- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2022). MDPI. [URL: https://www.mdpi.com/1420-3049/27/23/8276]

- Chemists find method to replace hydrogen with fluorine in organic molecules. (2019). ScienceDaily. [URL: https://www.sciencedaily.com/releases/2019/03/190305111421.htm]

- Fluorinated building blocks in drug design: new pathways and targets. (2024). ResearchGate. [URL: https://www.researchgate.

- 100: The Metabolic Effects of Fluoride with Dr. Ben Bikman. (2024). YouTube. [URL: https://www.youtube.

Sources

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmacyjournal.org [pharmacyjournal.org]

- 14. mdpi.com [mdpi.com]

- 15. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

- 21. youtube.com [youtube.com]

A Technical Guide to the Stability and Storage of 4,4-Difluorocyclohexane-1-sulfonyl Chloride

Introduction

4,4-Difluorocyclohexane-1-sulfonyl chloride is a significant building block in contemporary drug discovery and development. Its unique structural motif, featuring a gem-difluorinated cyclohexane ring, offers medicinal chemists a valuable tool for introducing fluorine into molecular scaffolds. The presence of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, making this reagent highly sought after for the synthesis of novel therapeutic agents. However, the utility of this powerful synthetic intermediate is intrinsically linked to its chemical stability. The sulfonyl chloride functional group is highly reactive and susceptible to degradation if not handled and stored correctly. This guide provides an in-depth analysis of the factors governing the stability of this compound, offering field-proven insights and protocols to ensure its integrity from receipt to reaction.

The Chemical Nature of Sulfonyl Chlorides: A Foundation of Reactivity

The sulfonyl chloride functional group (R-SO₂Cl) is characterized by a tetrahedral sulfur atom bonded to two oxygen atoms, a carbon atom of the organic scaffold, and a chlorine atom. This arrangement makes the sulfur atom highly electrophilic and, consequently, susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its synthetic utility but also the primary driver of its instability.

The principal degradation pathway for sulfonyl chlorides is hydrolysis.[1] In the presence of water, the sulfonyl chloride is converted to the corresponding sulfonic acid with the concomitant release of hydrochloric acid.[1] This reaction is generally irreversible and proceeds readily under ambient conditions.

Key Factors Governing the Stability of this compound

The stability of this compound is not absolute and is critically dependent on its immediate environment. The following factors are paramount in dictating its shelf-life and efficacy.

Moisture: The Primary Antagonist

As with all sulfonyl chlorides, the most significant threat to the stability of this compound is exposure to moisture. The hydrolysis reaction is facile and leads to the formation of 4,4-difluorocyclohexane-1-sulfonic acid, rendering the reagent inactive for its intended sulfonylation reactions.

The mechanism of hydrolysis for sulfonyl chlorides is generally considered to be a bimolecular nucleophilic substitution (Sₙ2) type process, where a water molecule acts as the nucleophile attacking the electrophilic sulfur atom.[2] The presence of the electron-withdrawing difluoro group on the cyclohexane ring is expected to further enhance the electrophilicity of the sulfur atom, potentially increasing its sensitivity to hydrolysis compared to non-fluorinated analogues. Therefore, the exclusion of water in any form (liquid, atmospheric humidity) is the single most critical aspect of its storage and handling.

Temperature: An Accelerator of Degradation

Beyond accelerating hydrolysis, high temperatures can also induce thermal decomposition. While aliphatic sulfonyl chlorides are generally more stable than some of their aromatic counterparts, prolonged exposure to heat can lead to the elimination of sulfur dioxide and the formation of other degradation byproducts.[4]

Light: A Potential, but Secondary, Contributor

While less critical than moisture and temperature, exposure to high-energy light (such as UV radiation) should be avoided. Photochemical degradation pathways, although not extensively documented for this specific compound, are a possibility for many reactive organic molecules. As a precautionary measure, storage in an opaque or amber container is recommended to minimize any potential light-induced decomposition.

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are strongly recommended.

Long-Term Storage

For optimal preservation, the compound should be stored under a dry, inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. The recommended storage temperature is between 2°C and 8°C.[3] The use of a desiccator within a refrigerator can provide an additional layer of protection against moisture.

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C | Slows the rate of hydrolysis and potential thermal decomposition. |

| Atmosphere | Dry, Inert (Argon or Nitrogen) | Prevents contact with atmospheric moisture, the primary cause of degradation. |

| Container | Tightly Sealed, Opaque/Amber | Prevents ingress of moisture and protects from potential light-induced degradation. |

| Location | Well-ventilated, away from incompatible materials | General laboratory safety practice. |

Handling Procedures

All manipulations of this compound should be performed in a controlled environment that minimizes exposure to atmospheric moisture.

-

Inert Atmosphere Handling: The use of a glove box or Schlenk line is highly recommended for weighing and transferring the compound.

-

Dry Glassware: All glassware must be rigorously dried (e.g., oven-dried and cooled under an inert atmosphere) before use.

-

Dry Solvents: Reactions should be carried out in anhydrous solvents.

-

Rapid Use: Once a container is opened, it is advisable to use the required amount of reagent promptly and then reseal the container under an inert atmosphere.

Protocol for Stability Assessment

For critical applications, it may be necessary to verify the purity and stability of a given batch of this compound. The following is a general protocol for such an assessment.

1. Initial Characterization (Time = 0) a. Obtain a ¹H and ¹⁹F NMR spectrum of a small, representative sample dissolved in a dry deuterated solvent (e.g., CDCl₃). This will serve as the baseline for purity. b. Analyze the sample by HPLC or GC-MS to establish an initial purity profile and identify any pre-existing impurities.

2. Stress Testing (Optional) a. To simulate poor storage conditions, a small aliquot can be exposed to a controlled humid atmosphere or a moderately elevated temperature (e.g., 40°C) for a defined period.

3. Time-Point Analysis a. At regular intervals (e.g., 1 week, 1 month, 3 months), re-analyze the stored sample (and the stressed sample, if applicable) using the same NMR and chromatographic methods established in step 1. b. Compare the spectra and chromatograms to the initial data. The appearance of new signals in the NMR (particularly in the region expected for the sulfonic acid) or new peaks in the chromatogram will indicate degradation.

4. Quantification of Degradation a. If degradation is observed, the percentage of the sulfonic acid byproduct can be quantified by integrating the respective peaks in the NMR spectrum or by the relative peak areas in the chromatogram (with appropriate response factor correction).

Incompatible Materials

Due to its high reactivity, this compound should be stored away from and not mixed with the following materials, except under controlled reaction conditions:

-

Water and other protic solvents (e.g., alcohols)

-

Primary and secondary amines

-

Strong bases (e.g., hydroxides, alkoxides)

-

Strong oxidizing agents

Conclusion

This compound is a valuable yet sensitive reagent. Its stability is fundamentally dictated by the rigorous exclusion of moisture and storage at reduced temperatures. By understanding the inherent reactivity of the sulfonyl chloride functional group and implementing the meticulous storage and handling protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of this key building block, thereby safeguarding the reproducibility and success of their synthetic endeavors.

References

- Firth, D., & Thomson, N. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(4), 703-707.

- Angene Chemical. (2025). Safety Data Sheet - 3,5-Difluorobenzene-1-sulfonyl chloride.

- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 914-928.

- Nacsa, E. D., & Lambert, T. H. (n.d.).

- Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.

- Sulzer, N., et al. (2024). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.

- Amir, M. A., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1799.

-

Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

- Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.

- Royal Society of Chemistry. (2019).

- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.

- Anglada, J. M., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

- Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.

- Liu, J., et al. (2011). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Chinese Journal of Chemistry, 29(11), 2377-2391.

- Bare, G. A. L. (2023).

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.

- American Chemical Society. (1960). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride. The Journal of Organic Chemistry, 25(11), 1929-1937.

- Fisher Scientific. (2023).

- Amir, M. A., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Florida Gulf Coast University.

- King, J. F., & Smith, B. J. (1984). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 62(8), 1530-1538.

- American Chemical Society. (1960). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride. The Journal of Organic Chemistry, 25(11), 1929-1937.

- Organic Syntheses. (n.d.). methanesulfonyl chloride.

- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.

- ChemSpider. (2013). Oxidation of a thiol to a sulfonyl chloride. Synthetic Pages.

- Santa Cruz Biotechnology. (n.d.). Sulfuryl chloride.

- Savelova, V. A., & Popov, A. F. (1998). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride.

- Reinsch, H., et al. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2.

- PubMed. (2025). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy.

- OSTI.GOV. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.

- Batiha, M. A., et al. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(12), 6667-6670.

Sources

- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 2. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4,4-Difluorocyclohexane-1-sulfonyl chloride

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational behavior of 4,4-difluorocyclohexane-1-sulfonyl chloride, a fluorinated building block of increasing importance in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms can significantly influence a molecule's physicochemical properties, including its conformation, which in turn can modulate its biological activity. This document delineates the conformational isomers of this compound, explores the energetic factors governing their relative stabilities, and outlines the modern analytical techniques employed for their characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural nuances of this versatile synthetic intermediate.

Introduction: The Significance of Fluorinated Cyclohexanes in Modern Chemistry

The introduction of fluorine into organic molecules has become a powerful strategy in the design of pharmaceuticals and advanced materials. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong C-F bonds, can profoundly alter the metabolic stability, lipophilicity, and binding affinity of a drug candidate. The cyclohexane scaffold, a common motif in bioactive molecules, provides a three-dimensional framework that can be rigidified and functionalized. The combination of a cyclohexane ring with fluorine substituents, as seen in this compound, offers a synthetically versatile platform for the creation of novel chemical entities.[1] The sulfonyl chloride functional group is a highly reactive handle for the synthesis of sulfonamides, a privileged class of compounds in medicinal chemistry.[2][3]

Molecular Structure and Conformational Isomers

The fundamental structure of this compound consists of a cyclohexane ring geminally disubstituted with fluorine at the 4-position and bearing a sulfonyl chloride group at the 1-position. The molecular formula is C6H9ClF2O2S, and its corresponding molecular weight is 218.65 g/mol .[4]

The conformational landscape of cyclohexane derivatives is dominated by the chair conformation, which minimizes both angle and torsional strain.[5][6] For a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. These two chair conformations are in rapid equilibrium at room temperature through a process known as ring-flipping.[5][6]

In the case of this compound, the two chair conformations are diastereomers, with the sulfonyl chloride group being either axial or equatorial.

-

Equatorial Conformer: The sulfonyl chloride group occupies a position in the approximate plane of the cyclohexane ring.

-

Axial Conformer: The sulfonyl chloride group is positioned perpendicular to the approximate plane of the ring.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of a Difluorinated Alkoxy Sulfonyl Chloride as a Novel Antitumor Agent for Hepatocellular Carcinoma through Activating Fumarate Hydratase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 1196154-77-4 | this compound - Synblock [synblock.com]

- 5. Axial and Equatiorial Bonds in Cyclohexane | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Sulfonamides Utilizing 4,4-Difluorocyclohexane-1-sulfonyl chloride

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. The introduction of fluorine atoms into drug candidates can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] This application note provides a comprehensive guide to the synthesis of novel sulfonamides incorporating a 4,4-difluorocyclohexane moiety, a building block poised to impart unique conformational constraints and electronic properties. We present a detailed protocol for the reaction of 4,4-Difluorocyclohexane-1-sulfonyl chloride with primary and secondary amines, discuss the underlying mechanistic principles, and provide guidelines for purification and characterization. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

The Strategic Advantage of Fluorination in Sulfonamide Synthesis

The incorporation of a gem-difluoro group on the cyclohexane ring is a strategic design element. The high electronegativity of fluorine can influence the acidity of the sulfonamide N-H proton, potentially altering its hydrogen bonding capabilities and interaction with biological targets.[1] Furthermore, the C-F bond is exceptionally stable to metabolic oxidation, which can enhance the pharmacokinetic profile of the resulting sulfonamide drug candidate.[3] The 4,4-difluoro substitution also introduces a significant dipole moment and can enforce a specific ring conformation, which can be advantageous for optimizing ligand-receptor interactions.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of sulfonamides from sulfonyl chlorides and amines proceeds through a well-established nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base is typically required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Figure 1: General mechanism for sulfonamide synthesis.

Experimental Protocols

Part 1: Synthesis of this compound

Representative Protocol for Oxidative Chlorination:

-

Dissolution: In a fume hood, dissolve 4,4-difluorocyclohexanethiol (1.0 eq) in a mixture of acetonitrile and water (4:1 v/v).

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Oxidative Chlorination: Add N-chlorosuccinimide (NCS) or a similar chlorinating agent portion-wise, maintaining the temperature below 10 °C. The reaction is exothermic.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, filter the mixture to remove any solid byproducts. The filtrate is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

Figure 2: Workflow for the synthesis of the sulfonyl chloride.

Part 2: General Protocol for Sulfonamide Synthesis

This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine. Reaction conditions may require optimization depending on the specific amine used.

Materials:

-

This compound

-

Primary or secondary amine (1.0 - 1.2 equivalents)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Pyridine or triethylamine (1.5 - 2.0 equivalents)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Reactant Preparation: In a fume hood, dissolve the amine (1.0 eq) and pyridine or triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by TLC.

-

Quenching and Extraction: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess base), saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.

Purification and Characterization

Purification:

The crude sulfonamide can be purified by one of the following methods:

-

Recrystallization: This is the preferred method for solid products. The choice of solvent is critical and may require screening. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.

-

Column Chromatography: For oils or solids that are difficult to recrystallize, purification by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) is effective.

Characterization:

The structure and purity of the synthesized sulfonamides should be confirmed by a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the protons on the cyclohexane ring and the amine moiety.

-

¹³C NMR will confirm the presence of all carbon atoms in the molecule.

-

¹⁹F NMR is particularly useful for fluorinated compounds and will show a characteristic signal for the gem-difluoro group.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching vibrations of the sulfonamide group (typically in the range of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).

| Parameter | General Range | Notes |

| Amine Stoichiometry | 1.0 - 1.2 eq | A slight excess of the amine can be used to drive the reaction. |

| Base Stoichiometry | 1.5 - 2.0 eq | To neutralize the HCl byproduct and act as a catalyst. |

| Reaction Temperature | 0 °C to RT | Initial cooling is recommended to control the exothermic reaction. |

| Reaction Time | 2 - 12 hours | Highly dependent on the nucleophilicity of the amine. |

| Typical Yield | 60 - 95% | Dependent on the amine and purification method. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Extend reaction time or gently heat the reaction mixture. |

| Hydrolysis of sulfonyl chloride. | Ensure all glassware and solvents are anhydrous. | |

| Loss during work-up or purification. | Optimize extraction and purification procedures. | |

| Multiple Products | Side reactions. | Use a non-nucleophilic base if the amine is sterically hindered. |

| Impure starting materials. | Purify starting materials before use. |

Conclusion